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Compound of Interest

Compound Name: MDL-860

Cat. No.: B1202472 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antiviral activity of MDL-860,

a broad-spectrum inhibitor of picornaviruses. This document includes quantitative data on

susceptible cell lines, detailed experimental protocols for assessing antiviral efficacy, and a

diagram of the compound's mechanism of action.

Introduction
MDL-860, with the chemical name 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile, is a potent

antiviral compound demonstrating significant activity against a wide range of picornaviruses.[1]

[2] Its mechanism of action involves the irreversible inhibition of the host cell

phosphatidylinositol-4 kinase III beta (PI4KB), a crucial enzyme for the formation of viral

replication organelles. By targeting a host factor, MDL-860 disrupts an early stage of viral

replication subsequent to uncoating, specifically inhibiting the synthesis of viral RNA.[2][3]

Susceptible Cell Lines and Antiviral Activity
MDL-860 has been shown to be effective against a variety of picornaviruses in several cultured

cell lines. The tables below summarize the quantitative data on its antiviral activity.
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Virus
Family

Virus Cell Line
Assay
Type

EC50 /
IC50
(µg/mL)

Virus
Yield
Reductio
n

Citation

Picornaviri

dae

Poliovirus

1
-

Antiviral

Activity
- - [4][5]

Picornaviri

dae

Coxsackiev

irus B1
-

Antiviral

Activity
- - [4][5]

Picornaviri

dae

Coxsackiev

irus B3
-

Antiviral

Activity
Inactive - [5]

Picornaviri

dae

Enterovirus

es (8 of 10

serotypes)

HeLa, WI-

38, Rhesus

Monkey

Kidney

Virus Yield

Reduction
- ≥1.0 log10 [1]

Picornaviri

dae

Rhinovirus

es (72 of

90

serotypes)

HeLa, WI-

38, Rhesus

Monkey

Kidney

Virus Yield

Reduction
1 ≥1.0 log10 [1]

Picornaviri

dae

Coxsackiev

irus A21
-

[3H]uridine

uptake
- Inhibited [2]

Picornaviri

dae

Rhinovirus

1-A
-

[3H]uridine

uptake
- Inhibited [2]

Note: MDL-860 did not show inhibitory effects on cytopathic effect or hemadsorption activity

caused by Coronavirus 229-E, Vesicular Stomatitis Virus, Herpes Simplex Virus type 1,

Adenovirus, Influenza A virus, or Parainfluenza virus 1.[1] Compound concentrations up to 25

µg/mL did not cause cytopathic effects in short-term cultures of rhesus monkey, WI-38, or HeLa

cells, and 10 µg/mL did not inhibit the replication of HeLa cells.[1]

Experimental Protocols
Plaque Reduction Assay

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://pubmed.ncbi.nlm.nih.gov/30782563/
https://pubmed.ncbi.nlm.nih.gov/28870395/
https://pubmed.ncbi.nlm.nih.gov/30782563/
https://pubmed.ncbi.nlm.nih.gov/28870395/
https://pubmed.ncbi.nlm.nih.gov/28870395/
https://pubmed.ncbi.nlm.nih.gov/7181475/
https://pubmed.ncbi.nlm.nih.gov/7181475/
https://pubmed.ncbi.nlm.nih.gov/7181474/
https://pubmed.ncbi.nlm.nih.gov/7181474/
https://www.benchchem.com/product/b1202472?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/7181475/
https://pubmed.ncbi.nlm.nih.gov/7181475/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1202472?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This protocol is designed to determine the concentration of an antiviral compound that inhibits

the formation of viral plaques by 50% (IC50).

Materials:

Susceptible host cell line (e.g., HeLa cells)

Picornavirus stock (e.g., Poliovirus, Coxsackievirus B1)

MDL-860 stock solution

Cell culture medium (e.g., Eagle's Minimum Essential Medium with 5% fetal bovine serum)

Agarose overlay medium (e.g., 2x MEM, 2% FBS, 1.8% Agarose)

Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

6-well cell culture plates

Phosphate-buffered saline (PBS)

Procedure:

Cell Seeding: Seed the 6-well plates with the host cell line at a density that will result in a

confluent monolayer on the day of infection. Incubate at 37°C with 5% CO2.

Compound Dilution: Prepare serial dilutions of MDL-860 in cell culture medium.

Virus Infection: When the cell monolayer is confluent, remove the growth medium and infect

the cells with a dilution of the virus stock calculated to produce 50-100 plaques per well.

Adsorb for 1 hour at 37°C.

Compound Treatment: After adsorption, remove the virus inoculum and wash the cells with

PBS. Add the different dilutions of MDL-860 to the respective wells. Include a virus control

(no compound) and a cell control (no virus, no compound).

Agarose Overlay: Add an equal volume of the agarose overlay medium to each well. Allow

the overlay to solidify at room temperature.
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Incubation: Incubate the plates at 37°C with 5% CO2 for a period sufficient for plaque

formation (typically 2-4 days, depending on the virus).

Plaque Visualization: Fix the cells with 10% formalin for at least 30 minutes. Remove the

agarose overlay and stain the cell monolayer with crystal violet solution for 15-30 minutes.

Data Analysis: Wash the plates with water and allow them to dry. Count the number of

plaques in each well. Calculate the percentage of plaque inhibition for each compound

concentration relative to the virus control. Determine the IC50 value by plotting the

percentage of inhibition against the compound concentration.

Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of a compound to protect cells from the virus-induced cell

death or morphological changes known as the cytopathic effect.

Materials:

Susceptible host cell line (e.g., HeLa cells)

Picornavirus stock

MDL-860 stock solution

Cell culture medium

96-well cell culture plates

Cell viability reagent (e.g., Neutral Red, MTT)

Procedure:

Cell Seeding: Seed the 96-well plates with the host cell line and incubate overnight to form a

monolayer.

Compound and Virus Addition: Remove the growth medium. Add serial dilutions of MDL-860
to the wells, followed by the addition of a virus dilution that would cause complete CPE in 3-5
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days. Include virus control (no compound), cell control (no virus, no compound), and

compound toxicity control (compound, no virus) wells.

Incubation: Incubate the plates at 37°C with 5% CO2.

CPE Observation: Monitor the plates daily for the appearance of CPE using an inverted

microscope.

Cell Viability Measurement: At the end of the incubation period (when virus control wells

show complete CPE), quantify cell viability using a suitable reagent according to the

manufacturer's instructions.

Data Analysis: Calculate the percentage of CPE inhibition for each compound concentration.

The 50% effective concentration (EC50) is the concentration of MDL-860 that protects 50%

of the cells from viral CPE.

Mechanism of Action and Signaling Pathway
MDL-860 exerts its antiviral effect by targeting the host protein phosphatidylinositol-4 kinase III

beta (PI4KB). In a normal picornavirus infection, the virus hijacks the host cell machinery to

create replication organelles, which are specialized membrane structures essential for viral

RNA replication. PI4KB is a key enzyme in the production of phosphatidylinositol 4-phosphate

(PI4P), a lipid that is crucial for the formation and function of these replication organelles. By

irreversibly binding to and inactivating PI4KB, MDL-860 prevents the synthesis of PI4P, thereby

disrupting the formation of the replication organelles and ultimately inhibiting viral RNA

synthesis.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b1202472?utm_src=pdf-body
https://www.benchchem.com/product/b1202472?utm_src=pdf-body
https://www.benchchem.com/product/b1202472?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1202472?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mechanism of Action of MDL-860
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Antiviral Efficacy Evaluation Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://pubmed.ncbi.nlm.nih.gov/7181475/
https://pubmed.ncbi.nlm.nih.gov/7181475/
https://pubmed.ncbi.nlm.nih.gov/7181474/
https://pubmed.ncbi.nlm.nih.gov/7181474/
https://pmc.ncbi.nlm.nih.gov/articles/PMC183805/
https://pmc.ncbi.nlm.nih.gov/articles/PMC183805/
https://pubmed.ncbi.nlm.nih.gov/30782563/
https://pubmed.ncbi.nlm.nih.gov/30782563/
https://pubmed.ncbi.nlm.nih.gov/28870395/
https://pubmed.ncbi.nlm.nih.gov/28870395/
https://www.benchchem.com/product/b1202472#cell-lines-susceptible-to-mdl-860-antiviral-effects
https://www.benchchem.com/product/b1202472#cell-lines-susceptible-to-mdl-860-antiviral-effects
https://www.benchchem.com/product/b1202472#cell-lines-susceptible-to-mdl-860-antiviral-effects
https://www.benchchem.com/product/b1202472#cell-lines-susceptible-to-mdl-860-antiviral-effects
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1202472?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1202472?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1202472?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

